Phenoxyacetoxysuccinimide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Phenoxyacetoxysuccinimide often involves reactions of N-hydroxysuccinimide esters with active methylene compounds under basic conditions, producing substituted N-alkoxycarbonyl tetramic acids (A. Detsi, J. Markopoulos, O. Igglessi-Markopoulou, 1996). Another method includes the use of trifluoroacetates of various derivatives as reagents for the preparation of active esters of acylamino acids through ester-exchange reactions (S. Sakakibara, N. Inukai, 1965).
Scientific Research Applications
Phenolic Compounds Research
Phenolic compounds, including structures like phenoxyacetoxysuccinimide, have been extensively studied. These compounds, characterized by hydroxylated aromatic rings, are significant in plants and offer various benefits, including color, taste, and potential health properties. They have been a focus in areas such as metabolic plasticity, enabling plants to adapt to environmental changes. Additionally, their role in health-promoting properties, particularly as antioxidants, has been a subject of research, targeting diseases like cancer, cardiovascular, and neurodegenerative diseases, as well as in anti-aging and cosmetic products (Boudet, 2007).
Phenoxy Herbicides and Plant Growth
Phenoxy herbicides, a group to which phenoxyacetoxysuccinimide is related, have been widely used in agriculture. Their impact on plant growth and weed control has been a significant area of research. For example, studies from the 1940s have compared the effectiveness of phenoxyacetic acid herbicides with other selective herbicides in weed eradication, highlighting their role in agricultural practices (Blackman, 1945).
Impact on Cellular and Molecular Biology
Research has also delved into the molecular and cellular impacts of phenoxyacetic acids. For instance, studies on human lymphocytes and other cells have explored the genotoxic effects of phenoxyacetic acids, investigating aspects such as chromosome aberrations and micronuclei formation. These studies contribute to understanding the broader impact of these compounds at the cellular level (Želježić & Garaj-vrhovac, 2004).
Environmental and Health Impact Studies
The environmental and health impacts of phenoxyacetic acids have been a major focus, especially given their widespread use in agriculture and other sectors. Studies have assessed the potential risks associated with these compounds, including their effects on human health and the environment. This includes research on the potential carcinogenicity of phenoxy herbicides and their link to diseases like soft-tissue sarcoma and non-Hodgkin lymphoma (Jayakody, Harris, & Coggon, 2015).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVSRKAVRAVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191974 | |
Record name | Phenoxyacetoxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetoxysuccinimide | |
CAS RN |
38678-58-9 | |
Record name | Phenoxyacetoxysuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038678589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetoxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.